molecular formula C25H18N2O7 B12130739 methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate

Cat. No.: B12130739
M. Wt: 458.4 g/mol
InChI Key: HRZUVCSFCKOBHI-UHFFFAOYSA-N
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Description

Methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a structurally complex heterocyclic compound featuring multiple functional groups. Its core structure includes:

  • Methyl benzoate backbone: Aromatic ester group providing lipophilicity and metabolic stability.
  • 1-Benzofuran-2-yl(hydroxy)methylidene substituent: A conjugated benzofuran system with a hydroxymethylidene group, enhancing π-π stacking and redox activity.
  • 5-Methyl-1,2-oxazol-3-yl group: A nitrogen- and oxygen-containing heterocycle, likely influencing solubility and bioactivity.

This compound’s stereoelectronic profile suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., optoelectronic materials). Structural elucidation of such polyheterocyclic systems typically relies on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .

Properties

Molecular Formula

C25H18N2O7

Molecular Weight

458.4 g/mol

IUPAC Name

methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H18N2O7/c1-13-11-19(26-34-13)27-21(14-7-9-15(10-8-14)25(31)32-2)20(23(29)24(27)30)22(28)18-12-16-5-3-4-6-17(16)33-18/h3-12,21,29H,1-2H3

InChI Key

HRZUVCSFCKOBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran derivatives, oxazole derivatives, and pyrrolidine derivatives. These intermediates are then coupled under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared below with structurally related benzoate esters and heterocyclic derivatives. Key differences in molecular weight, substituents, and heteroatom content are highlighted.

Structural and Physicochemical Comparison

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: Methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate ~C₃₀H₂₃N₃O₈* ~577.53* Combines benzofuran, oxazole, pyrrolidinetrione, and ester groups; high heteroatom density.
I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate C₂₂H₂₃N₃O₃ 377.44 Ethyl ester with isoxazole-phenethylamino linker; moderate polarity.
4-{5-[(1E)-Prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol C₁₇H₁₄O₃ 266.29 Benzofuran core with propenyl and diol groups; lower molecular weight, high solubility.
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C₂₁H₂₂N₂O₂ 334.41 Pyridoindole substituent; increased aromaticity and potential CNS activity.

*Estimated via summation of fragment formulas due to lack of experimental data.

Key Differences and Implications

Heteroatom Density: The target compound contains 7 oxygen and 3 nitrogen atoms, far exceeding I-6273 (3 O, 3 N) and the pyridoindole derivative (2 O, 2 N).

Conjugation and Stability :

  • The benzofuran-hydroxymethylidene and pyrrolidinetrione groups create an extended π-conjugated system, unlike the isolated isoxazole or pyridoindole moieties in analogues. This may enhance UV absorption or redox activity for optoelectronic applications .

Steric Effects :

  • The 5-methyl-1,2-oxazol-3-yl group introduces steric hindrance near the pyrrolidine core, which could limit rotational freedom compared to less-substituted analogues like I-6273. This rigidity might influence pharmacokinetic properties .

Safety Profile :

  • While direct toxicity data for the target compound is unavailable, structurally related benzoate esters (e.g., ) require precautions for inhalation and dermal exposure. Its higher molecular weight and polarity may reduce volatility, mitigating inhalation risks .

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